![molecular formula C12H18N2O B12523598 N-Methyl-N-[3-(4-methylanilino)propyl]formamide CAS No. 821780-03-4](/img/structure/B12523598.png)
N-Methyl-N-[3-(4-methylanilino)propyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Metil-N-[3-(4-metil-anilino)propil]formamida es un compuesto orgánico con la fórmula molecular C12H18N2O. Es un derivado de la anilina y se caracteriza por la presencia de un grupo formamida unido a una cadena propilo, que a su vez está conectado a un anillo de anilina sustituido con metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Metil-N-[3-(4-metil-anilino)propil]formamida típicamente implica la N-metilación reductiva de compuestos nitro. Un método común es la N-metilación reductiva directa de compuestos nitro usando agentes metilantes como haluros de metilo, metanol, carbonato de dimetilo, sulfato de dimetilo, dimetilsulfóxido (DMSO) y formaldehído . Este método evita la necesidad de pre-preparar aminas libres de NH, simplificando así los pasos de separación y purificación.
Métodos de producción industrial
La producción industrial de N-Metil-N-[3-(4-metil-anilino)propil]formamida puede implicar procesos de aminación reductiva a gran escala. Estos procesos utilizan sistemas catalíticos y técnicas de hidrogenación para convertir compuestos nitro en las aminas N-metiladas deseadas. La elección de catalizadores y condiciones de reacción puede afectar significativamente el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Metil-N-[3-(4-metil-anilino)propil]formamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de N-óxido.
Reducción: Las reacciones de reducción pueden convertir el grupo formamida en un grupo amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como nitración y halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución electrofílica típicamente requieren reactivos como ácido nítrico para la nitración y halógenos para la halogenación.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
La N-Metil-N-[3-(4-metil-anilino)propil]formamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo colorantes y productos farmacéuticos.
Biología: El compuesto puede utilizarse en estudios bioquímicos para investigar interacciones enzimáticas y vías metabólicas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como precursor de otros compuestos de importancia industrial
Mecanismo De Acción
El mecanismo de acción de la N-Metil-N-[3-(4-metil-anilino)propil]formamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. Esta interacción puede provocar cambios en los procesos celulares, como la transducción de señales y la expresión genética. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
La N-Metil-N-[3-(4-metil-anilino)propil]formamida se puede comparar con otros compuestos similares, como:
N-Metilanilina: Un derivado de la anilina con una estructura similar pero que carece del grupo formamida
N-Metil-4-nitroanilina: Un compuesto con un grupo nitro en lugar de un grupo formamida, utilizado en diferentes aplicaciones.
N-Metil-N-(metilbencil)formamida: Otro derivado de la formamida con un patrón de sustitución diferente.
Estos compuestos comparten algunas propiedades químicas, pero difieren en su reactividad y aplicaciones, destacando la singularidad de la N-Metil-N-[3-(4-metil-anilino)propil]formamida.
Propiedades
Número CAS |
821780-03-4 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-methyl-N-[3-(4-methylanilino)propyl]formamide |
InChI |
InChI=1S/C12H18N2O/c1-11-4-6-12(7-5-11)13-8-3-9-14(2)10-15/h4-7,10,13H,3,8-9H2,1-2H3 |
Clave InChI |
DXCKZMAMHPWIHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCCCN(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


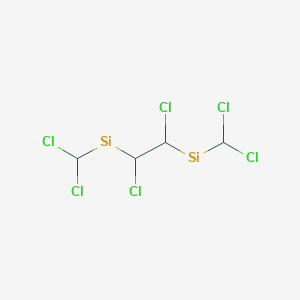
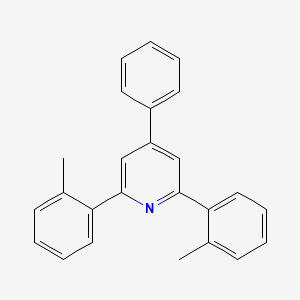
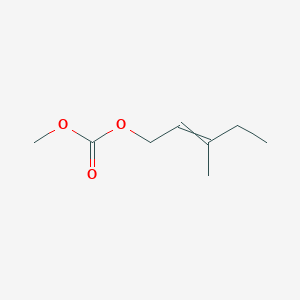
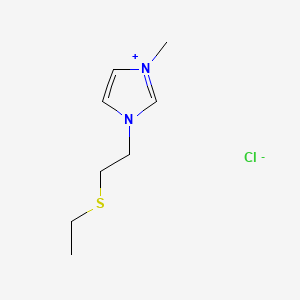
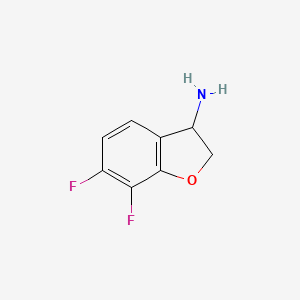
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
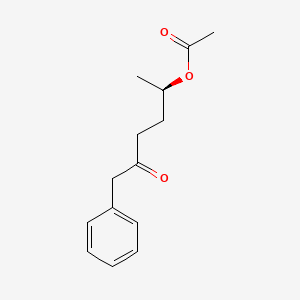
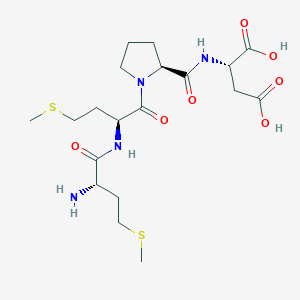
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
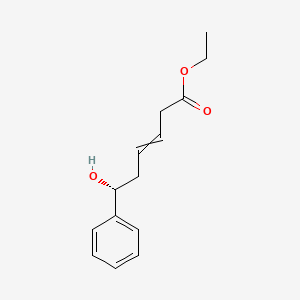
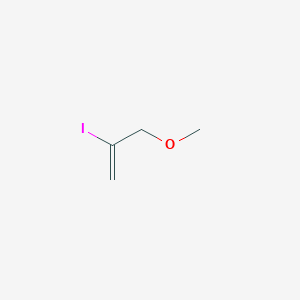
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
